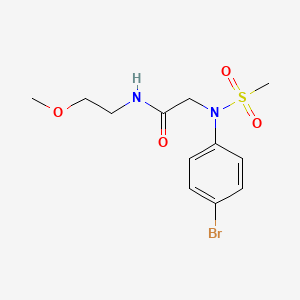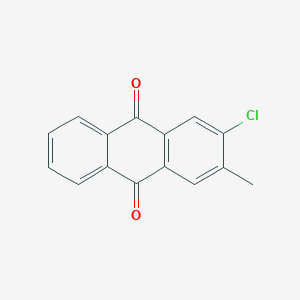![molecular formula C17H20ClNO B4958518 4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)
4-{3-[(4-chlorobenzyl)amino]butyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(4-chlorobenzyl)amino]butyl}phenol, also known as p-chloroamphetamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that is commonly used as a research chemical in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 4-{3-[(4-chlorobenzyl)amino]butyl}phenol involves its ability to bind to and activate the vesicular monoamine transporter, leading to the release of neurotransmitters from presynaptic neurons. It also acts as a substrate for the monoamine transporters, leading to their reversal and subsequent release of neurotransmitters into the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-[(4-chlorobenzyl)amino]butyl}phenol are primarily related to its ability to increase neurotransmitter levels in the brain. This leads to a range of effects including increased alertness, euphoria, and enhanced cognitive function. It has also been shown to have neuroprotective effects in certain animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{3-[(4-chlorobenzyl)amino]butyl}phenol in lab experiments is its potency and selectivity for the monoamine transporters. This allows for precise control over neurotransmitter levels in the brain, making it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, its potent stimulant effects can also lead to unwanted side effects and potential safety concerns.
Direcciones Futuras
There are several potential future directions for research on 4-{3-[(4-chlorobenzyl)amino]butyl}phenol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been suggested that it may have potential as a cognitive enhancer or as a treatment for depression and anxiety disorders. Further research is needed to fully understand the potential benefits and risks of using this compound for these purposes.
Conclusion:
In conclusion, 4-{3-[(4-chlorobenzyl)amino]butyl}phenol is a synthetic compound that is commonly used as a research chemical in the field of neuroscience. Its potent stimulant effects and ability to increase neurotransmitter levels in the brain make it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. While it has several advantages for lab experiments, its potent effects also raise potential safety concerns. Further research is needed to fully understand the potential benefits and risks of using this compound for various applications.
Métodos De Síntesis
The synthesis of 4-{3-[(4-chlorobenzyl)amino]butyl}phenol involves the reaction of 4-chlorobenzyl chloride with 3-(dimethylamino)propylamine in the presence of a base such as sodium hydroxide. The resulting product is then reduced with sodium borohydride to yield the final compound. This synthesis method has been extensively studied and optimized for high yield and purity.
Aplicaciones Científicas De Investigación
4-{3-[(4-chlorobenzyl)amino]butyl}phenol is commonly used as a research chemical in the field of neuroscience. It has been shown to act as a potent releaser of serotonin, dopamine, and norepinephrine, leading to increased neurotransmitter levels in the brain. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes.
Propiedades
IUPAC Name |
4-[3-[(4-chlorophenyl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(2-3-14-6-10-17(20)11-7-14)19-12-15-4-8-16(18)9-5-15/h4-11,13,19-20H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHIPFSFSRDKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[(4-Chlorophenyl)methylamino]butyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958440.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4958445.png)


![3-(3,4-dimethoxyphenyl)-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958483.png)

![4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
![11-(3-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958510.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)

![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)
![2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4958530.png)
![N-[3-(methylthio)propyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4958535.png)
![[1-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4958542.png)